molecular formula C26H32N4O12S B1435790 Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate CAS No. 1195053-25-8

Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate

Cat. No.: B1435790
CAS No.: 1195053-25-8
M. Wt: 624.6 g/mol
InChI Key: YBDMZZOROXIIKI-YJGXBXLCSA-N
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Description

Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core oxane structure, followed by the sequential addition of the acetyloxy, amino, azido, and phenylsulfanyl groups. Each step involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The azido group can be reduced to an amino group.

    Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the azido group results in the corresponding amine.

Scientific Research Applications

Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate exerts its effects involves interactions with specific molecular targets. The compound’s functional groups allow it to engage in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2-dihydroxy-3-azidopropyl]-2-phenylsulfanyloxane-2-carboxylate
  • Methyl (2R,4S,5R,6R)-4-methoxy-5-[(2-methoxyacetyl)amino]-6-[(1R,2R)-1,2-dimethoxy-3-azidopropyl]-2-phenylsulfanyloxane-2-carboxylate

Uniqueness

Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and potential applications. The presence of multiple acetyloxy groups, along with the azido and phenylsulfanyl groups, makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

methyl (2R,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-6-[(1R,2R)-1,2-diacetyloxy-3-azidopropyl]-2-phenylsulfanyloxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O12S/c1-14(31)38-13-21(35)29-22-19(39-15(2)32)11-26(25(36)37-5,43-18-9-7-6-8-10-18)42-24(22)23(41-17(4)34)20(12-28-30-27)40-16(3)33/h6-10,19-20,22-24H,11-13H2,1-5H3,(H,29,35)/t19-,20+,22+,23+,24+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDMZZOROXIIKI-YJGXBXLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)NC1C(CC(OC1C(C(CN=[N+]=[N-])OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CN=[N+]=[N-])OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate
Reactant of Route 2
Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate
Reactant of Route 3
Reactant of Route 3
Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate
Reactant of Route 4
Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate
Reactant of Route 5
Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate
Reactant of Route 6
Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate

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